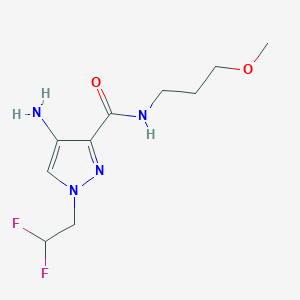
4-Amino-1-(2,2-difluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1-(2,2-difluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide (DFMPEG) is a chemical compound that has been synthesized and studied for its potential applications in scientific research. DFMPEG is a pyrazole derivative that has shown promise in various research applications due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Amino-1-(2,2-difluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide is not fully understood, but it is believed to act through the modulation of various cellular pathways and signaling molecules. In cancer cells, this compound has been shown to inhibit the activity of certain enzymes involved in cell growth and proliferation, leading to cell death. In the brain, this compound has been found to modulate the activity of certain neurotransmitters, such as GABA and glutamate, leading to a reduction in seizure activity.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, depending on the research application. In cancer cells, this compound has been shown to induce apoptosis (programmed cell death), inhibit cell growth and proliferation, and modulate the expression of certain genes involved in cancer progression. In the brain, this compound has been found to modulate the activity of certain neurotransmitters, leading to a reduction in seizure activity. In immunology, this compound has been found to regulate the activity of certain immune cells, such as T cells and macrophages.
Advantages and Limitations for Lab Experiments
One advantage of using 4-Amino-1-(2,2-difluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide in lab experiments is its unique chemical structure, which allows for the modulation of various cellular pathways and signaling molecules. Additionally, this compound has been found to have low toxicity in vitro and in vivo, making it a potentially safe and effective research tool. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain research applications.
Future Directions
There are several potential future directions for research involving 4-Amino-1-(2,2-difluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide. One area of interest is the development of this compound-based therapies for cancer and epilepsy. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research fields. Finally, the development of more efficient synthesis methods for this compound could lead to increased availability and lower costs, making it more accessible to researchers.
Synthesis Methods
4-Amino-1-(2,2-difluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide can be synthesized using a variety of methods, including the reaction of 3-methoxypropylamine with 2,2-difluoroethyl isocyanate, followed by the reaction of the resulting intermediate with 4-amino-1H-pyrazole-3-carboxylic acid. The resulting compound can then be purified using various techniques, such as column chromatography or recrystallization.
Scientific Research Applications
4-Amino-1-(2,2-difluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, this compound has been found to inhibit the growth of cancer cells and induce cell death in various types of cancer, including breast cancer and lung cancer. In neuroscience, this compound has been shown to have potential as a treatment for epilepsy, due to its ability to modulate the activity of certain neurotransmitters. In immunology, this compound has been studied for its potential as an immunomodulatory agent, due to its ability to regulate the activity of certain immune cells.
Properties
IUPAC Name |
4-amino-1-(2,2-difluoroethyl)-N-(3-methoxypropyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F2N4O2/c1-18-4-2-3-14-10(17)9-7(13)5-16(15-9)6-8(11)12/h5,8H,2-4,6,13H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXXYRYTKSHYGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=NN(C=C1N)CC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-chloro-N-{2-[(ethylamino)methyl]phenyl}pyridine-2-carboxamide hydrochloride](/img/structure/B2771586.png)
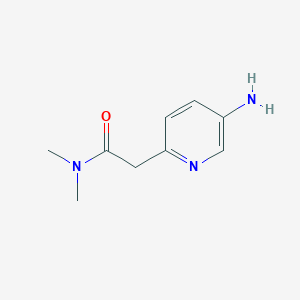

![N-(tert-butyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamide](/img/structure/B2771590.png)
![N-(2,4-dimethoxyphenyl)-2-((2-ethyl-7-oxo-6-phenethyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2771592.png)
![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-chloropyrimidine](/img/structure/B2771594.png)
![4-[4-(3-Cyclopropyl-6-oxopyridazin-1-yl)piperidine-1-carbonyl]benzenesulfonamide](/img/structure/B2771597.png)
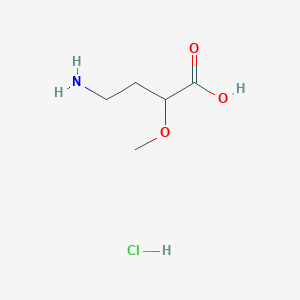
![Tert-butyl 3-[(2-chloroacetyl)-(2,2,2-trifluoroethyl)amino]piperidine-1-carboxylate](/img/structure/B2771600.png)
![N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxamide](/img/structure/B2771601.png)
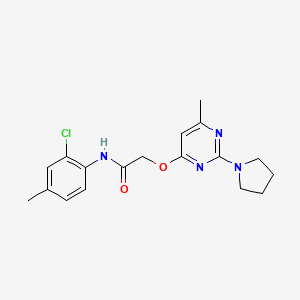
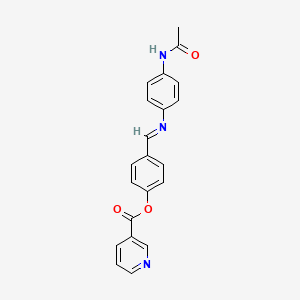
![N-(2-ethoxyphenyl)-5-[(2-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2771604.png)

